Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19FN2O2 and a molecular weight of 230.13 g/mol This compound is of interest due to its unique structure, which includes a fluoro-substituted azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a fluoro-substituted azetidine derivative under specific reaction conditions. The process may include steps such as:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group into the azetidine ring.
Protection and deprotection steps: Protecting groups like tert-butyl are used to protect reactive sites during the synthesis and are later removed to yield the final product.
Industrial production methods may involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for investigating cellular functions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: This compound has a piperidinyl group instead of a fluoro-substituted azetidine ring.
Tert-butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: This compound contains a formyl-pyrazolyl group instead of a fluoro-substituted azetidine ring.
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: This compound has an additional fluoro group on the azetidine ring.
The uniqueness of this compound lies in its specific fluoro-substituted azetidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVJYJRGWBFBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146625 | |
Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-81-4 | |
Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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